molecular formula C20H23N3O3S2 B2672769 N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 899732-70-8

N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No. B2672769
CAS RN: 899732-70-8
M. Wt: 417.54
InChI Key: VJFPRCCQVVBPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide” is a chemical compound. It is a derivative of benzothiazole, a class of compounds that have been found to possess a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Benzothiazole is a bicyclic compound with a five-membered thiazole ring fused to a benzene ring . The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can be prepared from a variety of reactions. For example, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Physical And Chemical Properties Analysis

Benzothiazole is a light-yellow liquid with an odor similar to pyridine . The physical and chemical properties of specific benzothiazole derivatives would depend on their particular substituents.

Scientific Research Applications

Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, indicate their potential as class III electrophysiological agents. These compounds showed potency in in vitro assays and efficacy in vivo models of reentrant arrhythmias, comparable to other selective class III agents (Morgan et al., 1990).

Synthesis of Benzothiazoles

The synthesis of benzothiazoles, which includes derivatives of N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, is crucial in pharmaceuticals and organic materials. A novel method for synthesizing these compounds through TEMPO-catalyzed electrolytic C–H thiolation has been developed, offering a metal- and reagent-free approach (Qian et al., 2017).

Antimicrobial Agents

A range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including structures similar to N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, were synthesized and screened for antimicrobial activity. These compounds demonstrated significant inhibitory effects against various pathogenic strains, with some showing higher potency than reference drugs (Bikobo et al., 2017).

Antifungal and Antimicrobial Activity

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, have shown sensitivity to both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans. This highlights their potential in antimicrobial and antifungal applications (Sych et al., 2019).

Anticancer Applications

The synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, related to N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, revealed moderate to excellent anticancer activity against various cancer cell lines. Some derivatives showed higher activities than the reference drug (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological activity being studied. For example, some benzothiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), which are enzymes involved in inflammation .

Future Directions

Benzothiazole derivatives have shown promise in a variety of biological applications, including as anticancer agents . Future research could further explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-18-19(13-16)27-14-21-18/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFPRCCQVVBPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.